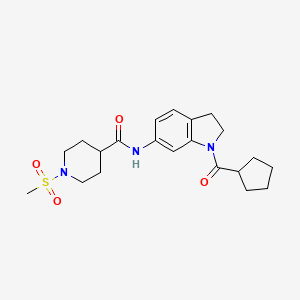

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide

CAS No.: 1058488-85-9

Cat. No.: VC11919981

Molecular Formula: C21H29N3O4S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058488-85-9 |

|---|---|

| Molecular Formula | C21H29N3O4S |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C21H29N3O4S/c1-29(27,28)23-11-8-16(9-12-23)20(25)22-18-7-6-15-10-13-24(19(15)14-18)21(26)17-4-2-3-5-17/h6-7,14,16-17H,2-5,8-13H2,1H3,(H,22,25) |

| Standard InChI Key | SYSKNVOULOTVIM-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |

| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |

Introduction

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure incorporates multiple functional groups, including an indole moiety, a methanesulfonyl group, and a piperidine ring. These structural features suggest its potential for biological activity, particularly in pharmacological research.

Synthesis Pathway

The synthesis of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide involves multi-step organic reactions. While specific details are not available in the search results, the general process likely includes:

-

Cyclopentanecarbonylation: Introducing the cyclopentanecarbonyl group to the indole framework.

-

Methanesulfonation: Addition of the methanesulfonyl group under controlled conditions.

-

Piperidine Functionalization: Coupling of the piperidine carboxamide moiety to complete the molecule.

These steps require precise control of reaction conditions such as temperature and pH to ensure high yield and purity.

Potential Pharmacological Applications

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide belongs to the sulfonamide family, which is widely studied for its therapeutic potential.

Anticancer Activity

Sulfonamides are known to inhibit enzymes critical for cancer cell metabolism and proliferation. Compounds with similar structures have been shown to:

-

Disrupt mitochondrial ATP production.

-

Modulate protein kinase activity, impacting tumor growth and survival .

Mechanism of Action

While specific studies on this compound are lacking, its mechanism of action can be inferred from related sulfonamide derivatives:

-

Enzyme Inhibition: Likely targets enzymes involved in metabolic or signaling pathways.

-

Cytotoxic Effects: May induce apoptosis or inhibit cell cycle progression in cancer cells.

Research Challenges and Future Directions

Despite its promising structure, there are gaps in the available data regarding:

-

Physical Properties: Melting point, boiling point, solubility, etc., remain undocumented.

-

Biological Studies: Limited experimental evidence on its pharmacological efficacy.

Future research should focus on:

-

Conducting in vitro and in vivo studies to evaluate its biological activity.

-

Exploring structure–activity relationships (SAR) to optimize its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume